4-Morpholinomethyl-4'-thiomethylbenzophenone

Beschreibung

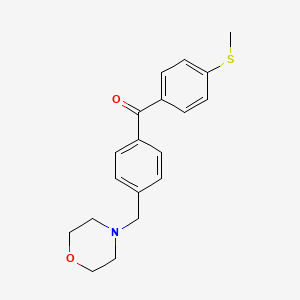

4-Morpholinomethyl-4'-thiomethylbenzophenone (CAS: 898769-86-3) is a benzophenone derivative featuring a morpholinomethyl group (-CH₂-morpholine) at the 4-position and a thiomethyl group (-S-CH₃) at the 4'-position of the benzophenone backbone. Its molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol . The thiomethyl group enhances lipophilicity, which may influence solubility and metabolic stability in biological systems .

Eigenschaften

IUPAC Name |

(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLYMYHKEXPRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642628 | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-88-5 | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-morpholinomethylbenzophenone with a thiomethylating agent. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to achieve the required product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a suitable base or catalyst

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Secondary alcohols

Substitution: Substituted benzophenone derivatives

Wissenschaftliche Forschungsanwendungen

4-Morpholinomethyl-4’-thiomethylbenzophenone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Wirkmechanismus

The mechanism of action of 4-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the thiomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzophenone Core

The substitution pattern on the benzophenone scaffold significantly impacts physicochemical properties and reactivity. Key analogues include:

Key Findings :

Ring System Modifications

The nature of the heterocyclic ring attached to the benzophenone core influences molecular conformation and intermolecular interactions:

Key Findings :

Sulfur-Containing Analogues

Sulfur atoms in thiomethyl or thiomorpholine groups play critical roles in intermolecular interactions:

Key Findings :

Biologische Aktivität

4-Morpholinomethyl-4'-thiomethylbenzophenone is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The compound is characterized by its unique structural features, which include a morpholinomethyl group and a thiomethyl group, contributing to its diverse biological effects.

- Molecular Formula : C19H21NO2S

- Molecular Weight : 327.44 g/mol

- IUPAC Name : (4-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzaldehyde with morpholine under specific conditions, often requiring solvents like ethanol or methanol and heating to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Inhibition Zone in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have also been explored, revealing promising results in vitro against various cancer cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <25 |

| PC-3 | <30 |

| HCT-116 | <35 |

The compound demonstrated potent anti-proliferative effects, particularly against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Studies suggest that the compound may modulate enzyme activities and interfere with cellular processes, though detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option.

- Case Study on Anticancer Effects : Research involving the treatment of cancer cell lines with varying concentrations of the compound showed a dose-dependent inhibition of cell proliferation, warranting further investigation into its clinical applications.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.